C18H16Cl2N6O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C18H16Cl2N6O2 is a complex organic molecule This compound is characterized by its unique structure, which includes two chlorine atoms, six nitrogen atoms, and two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C18H16Cl2N6O2 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitration: Introduction of nitro groups into an aromatic ring.
Reduction: Conversion of nitro groups to amines.
Chlorination: Introduction of chlorine atoms into the molecule.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. Techniques such as refluxing , distillation , and crystallization are commonly used to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
C18H16Cl2N6O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions may produce amines or ethers .
Wissenschaftliche Forschungsanwendungen
C18H16Cl2N6O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of C18H16Cl2N6O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
C18H16Cl2N6O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H16Cl2N6O: A compound with a similar structure but one less oxygen atom.
C18H16ClN6O2: A compound with one less chlorine atom.
C18H16N6O2: A compound without chlorine atoms.
The presence of chlorine atoms in This compound may impart unique chemical reactivity and biological activity, distinguishing it from these similar compounds.
Eigenschaften
Molekularformel |
C18H16Cl2N6O2 |
---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H16Cl2N6O2/c19-10-6-11(20)8-13(7-10)22-15(27)9-14-16(28)25-18(24-14)26-17(21)23-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,22,27)(H4,21,23,24,25,26,28) |
InChI-Schlüssel |
VSHKHOVJOLPZIU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)/N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.